N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H18F2N6O3 and its molecular weight is 416.389. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds structurally related to N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide have been studied for their antimicrobial and antifungal properties. For instance, biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides demonstrated significant antibacterial and antifungal activities against several bacterial and fungal strains, including Escherichia coli and Aspergillus flavus (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Dual Inhibitory Activity in Cancer Treatment
Some derivatives of the compound have been identified as potential cancer treatments. Specifically, certain analogues have been noted for their inhibitory activity against DNA-dependent protein kinase and phosphatidylinositol 3-kinase, enhancing the cytotoxic effects of ionizing radiation and DNA-damaging anticancer agents in vitro and in vivo (Cano et al., 2013).
Synthesis and Characterization
The synthesis and spectral characterization of these compounds have been a significant area of research. Studies focusing on their design, synthesis, and spectral properties provide a foundation for understanding their potential applications in various fields, including medicine and biology (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Antitumor Agents and Dual Inhibitors
There has been a notable emphasis on the potential of these compounds as antitumor agents. Their role as dual inhibitors of key enzymes in cancer cell proliferation, such as dihydrofolate reductase and thymidylate synthase, has been explored. This dual inhibitory property could make them effective in treating various forms of cancer (Gangjee et al., 2005).
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O3/c20-13-2-1-12(15(21)7-13)8-22-16(28)10-27-11-24-17-14(18(27)29)9-23-19(25-17)26-3-5-30-6-4-26/h1-2,7,9,11H,3-6,8,10H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHJQWJNUCWZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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